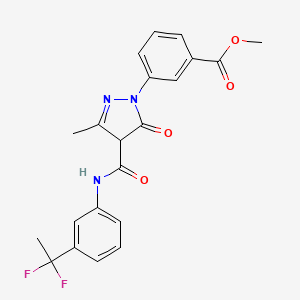
Acss2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acss2-IN-2 is a small-molecule inhibitor that targets acetyl-CoA synthetase 2 (ACSS2), an enzyme responsible for converting acetate into acetyl-CoA. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where it can disrupt the metabolic processes of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acss2-IN-2 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of industrial production .
化学反応の分析
Types of Reactions
Acss2-IN-2 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Acss2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of acetyl-CoA synthetase 2 in various biochemical pathways.
Biology: Helps in understanding the metabolic adaptations of cancer cells under stress conditions.
Medicine: Potential therapeutic agent for treating cancers by inhibiting acetyl-CoA synthetase 2, thereby disrupting cancer cell metabolism.
Industry: Could be used in the development of new drugs targeting metabolic pathways in cancer cells
作用機序
Acss2-IN-2 exerts its effects by inhibiting the active site of acetyl-CoA synthetase 2, preventing the conversion of acetate into acetyl-CoA. This inhibition leads to a decrease in acetyl-CoA levels, disrupting various downstream metabolic processes essential for cancer cell survival and proliferation. The primary molecular targets include the enzyme acetyl-CoA synthetase 2 and associated metabolic pathways such as the tricarboxylic acid cycle and lipid synthesis .
類似化合物との比較
Similar Compounds
- Acetyl-CoA synthetase 1 (ACSS1) inhibitors
- Acetyl-CoA synthetase 3 (ACSS3) inhibitors
- Other ACSS2 inhibitors
Uniqueness
Acss2-IN-2 is unique in its high specificity for acetyl-CoA synthetase 2, making it a valuable tool for studying the specific role of this enzyme in cancer metabolism. Compared to other inhibitors, this compound has shown promising results in preclinical studies, particularly in its ability to inhibit tumor growth under metabolic stress conditions .
特性
分子式 |
C21H19F2N3O4 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
methyl 3-[4-[[3-(1,1-difluoroethyl)phenyl]carbamoyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C21H19F2N3O4/c1-12-17(18(27)24-15-8-5-7-14(11-15)21(2,22)23)19(28)26(25-12)16-9-4-6-13(10-16)20(29)30-3/h4-11,17H,1-3H3,(H,24,27) |
InChIキー |
CYQWPQYTOFVAIL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1C(=O)NC2=CC=CC(=C2)C(C)(F)F)C3=CC=CC(=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


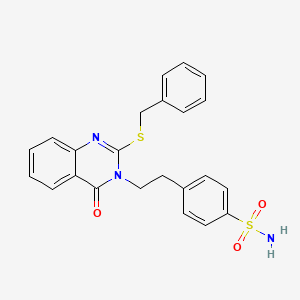
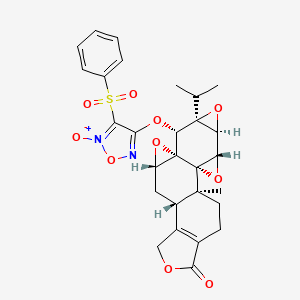

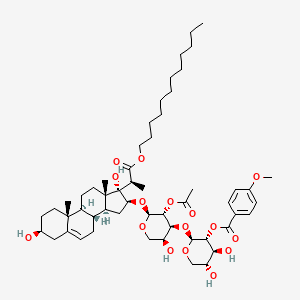
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)
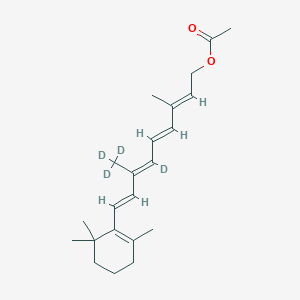
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
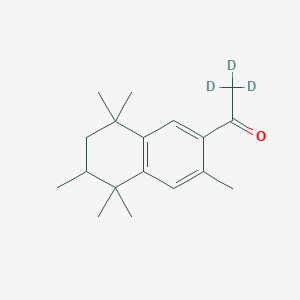
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
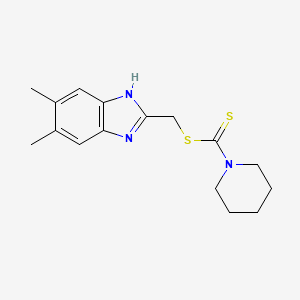


![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)
